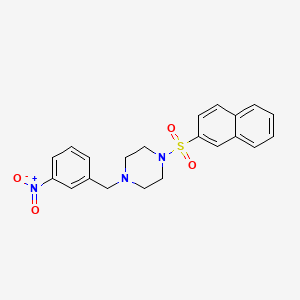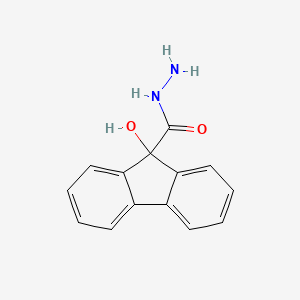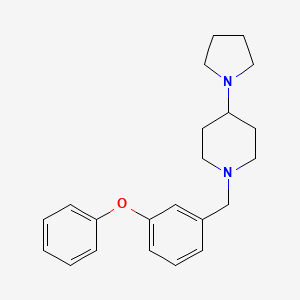![molecular formula C24H20N2O3 B10886330 (2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE is an organic compound with a complex structure that includes benzyloxy, methoxy, and cyano functional groups
Preparation Methods
The synthesis of (E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE typically involves multiple steps, starting from readily available raw materials. One common synthetic route involves the condensation of 2-(benzyloxy)-3-methoxybenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reacted with aniline under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
(E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Addition: The double bond in the α,β-unsaturated nitrile can participate in addition reactions with various electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
(E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
(E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE can be compared with other similar compounds, such as:
(E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene: This compound shares the benzyloxy and methoxy groups but has a nitrovinyl group instead of a cyano group.
(E)-2-((Benzyloxy)imino)propanoic acid: This compound has a similar benzyloxy group but differs in the presence of an imino group and a propanoic acid moiety.
(E)-2-(Benzyloxy)-4-methoxy-6-(4-methoxystyryl)phenyl)(3,5-dimethoxyphenyl)methanone: This compound has multiple methoxy groups and a different overall structure but shares the benzyloxy group.
The uniqueness of (E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-2-phenylmethoxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C24H20N2O3/c1-28-22-14-8-11-19(23(22)29-17-18-9-4-2-5-10-18)15-20(16-25)24(27)26-21-12-6-3-7-13-21/h2-15H,17H2,1H3,(H,26,27)/b20-15+ |
InChI Key |
ROIPDJHTJZQBTL-HMMYKYKNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate](/img/structure/B10886250.png)

![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)

![4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate](/img/structure/B10886273.png)


![5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886293.png)


![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B10886326.png)
![Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate](/img/structure/B10886334.png)
